molecular formula C15H15BrClN3 B3078198 3-(2-Aminoethyl)-5-bromo-2-pyridin-4-yl-1H-indole hydrochloride CAS No. 1049791-87-8

3-(2-Aminoethyl)-5-bromo-2-pyridin-4-yl-1H-indole hydrochloride

Cat. No.: B3078198
CAS No.: 1049791-87-8
M. Wt: 352.65 g/mol
InChI Key: XAHSNMHHOOFZHM-UHFFFAOYSA-N
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Description

3-(2-Aminoethyl)-5-bromo-2-pyridin-4-yl-1H-indole hydrochloride is a complex organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of an indole core substituted with a bromine atom at the 5-position, a pyridine ring at the 2-position, and an aminoethyl group at the 3-position. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.

Mechanism of Action

Target of Action

The compound, also known as 2-(5-Bromo-2-(pyridin-4-yl)-1H-indol-3-yl)ethanamine hydrochloride, is structurally similar to tryptamine . Tryptamine is an indolamine metabolite of the essential amino acid, tryptophan . It has been shown to activate trace amine-associated receptors expressed in the mammalian brain, and regulates the activity of dopaminergic, serotonergic and glutamatergic systems . Therefore, it’s plausible that this compound may interact with similar targets.

Biochemical Pathways

The compound may affect several biochemical pathways due to its potential interaction with trace amine-associated receptors. These receptors are known to influence dopaminergic, serotonergic, and glutamatergic signaling pathways . The downstream effects could include changes in mood, cognition, and motor control, among others.

Pharmacokinetics

Similar compounds like tryptamine are known to cross the blood-brain barrier and exert their effects in the central nervous system . The compound’s bioavailability would be influenced by these ADME properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Aminoethyl)-5-bromo-2-pyridin-4-yl-1H-indole hydrochloride typically involves multi-step organic reactions One common method starts with the bromination of an indole derivative to introduce the bromine atom at the 5-position This is followed by the coupling of the brominated indole with a pyridine derivative under conditions that facilitate the formation of the C-C bond

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves recrystallization or chromatography to obtain the pure hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

3-(2-Aminoethyl)-5-bromo-2-pyridin-4-yl-1H-indole hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove the bromine atom or to reduce other functional groups present in the molecule.

    Substitution: The bromine atom at the 5-position is particularly reactive and can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to substitute the bromine atom.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted indole derivatives.

Scientific Research Applications

3-(2-Aminoethyl)-5-bromo-2-pyridin-4-yl-1H-indole hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its role as a neurotransmitter analog.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

    Tryptamine: A naturally occurring compound with a similar indole structure but lacking the bromine and pyridine substitutions.

    Serotonin: Another indole derivative that functions as a neurotransmitter in the human body.

    Melatonin: A hormone derived from serotonin, involved in regulating sleep-wake cycles.

Uniqueness

The presence of the bromine atom and the pyridine ring in 3-(2-Aminoethyl)-5-bromo-2-pyridin-4-yl-1H-indole hydrochloride distinguishes it from other indole derivatives. These substitutions confer unique chemical properties and biological activities, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-(5-bromo-2-pyridin-4-yl-1H-indol-3-yl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrN3.ClH/c16-11-1-2-14-13(9-11)12(3-6-17)15(19-14)10-4-7-18-8-5-10;/h1-2,4-5,7-9,19H,3,6,17H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAHSNMHHOOFZHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=C(N2)C3=CC=NC=C3)CCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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